molecular formula C12H16ClNO2S B1419603 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride CAS No. 1214028-77-9

2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride

Cat. No.: B1419603
CAS No.: 1214028-77-9
M. Wt: 273.78 g/mol
InChI Key: HLDDVLDWCSUVCV-UHFFFAOYSA-N
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Description

2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride is a thiomorpholine-containing building block of interest in medicinal chemistry and antibacterial research. The thiomorpholine group, a sulfur-containing heterocycle, is a key pharmacophore explored in the development of novel therapeutic agents. Recent research strategies in anti-tuberculosis drug discovery have specifically highlighted the value of incorporating thiomorpholine and morpholine rings into compound series targeted against essential enzymes of Mycobacterium tuberculosis . These structural motifs are investigated for their ability to interact with key biological targets, such as the cytochrome P450 enzyme CYP121A1, which is crucial for the survival of the bacterium . As a versatile chemical intermediate, this compound serves as a critical precursor for researchers employing structure-based design to develop and optimize new chemical entities with potential anti-infective activity . Its application is strictly confined to laboratory research for the purpose of developing and characterizing new bioactive molecules.

Properties

IUPAC Name

2-phenyl-2-thiomorpholin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S.ClH/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13;/h1-5,11H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDDVLDWCSUVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214028-77-9
Record name 2-phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride
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Preparation Methods

Synthesis of Phenyl-Substituted Acetamide Intermediates

  • A common method involves coupling phenylacetic acid derivatives with thiomorpholine or its derivatives using coupling agents such as carbonyldiimidazole (CDI) , TBTU , or DCC in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF).
  • For example, phenylacetic acid can be activated by CDI to form an imidazolide intermediate, which then reacts with thiomorpholine to form 2-phenyl-2-(thiomorpholin-4-yl)acetamide.

Hydrolysis to 2-Phenyl-2-(thiomorpholin-4-yl)acetic Acid

  • The amide or ester intermediate is hydrolyzed under acidic or basic conditions to yield the free acetic acid.
  • Acidic hydrolysis is often performed using aqueous hydrochloric acid under reflux, while base-catalyzed hydrolysis uses sodium hydroxide or potassium hydroxide solutions at elevated temperatures.

Formation of Hydrochloride Salt

  • The free acid or amine-containing compound is treated with hydrogen chloride gas in methanol or ethanol to form the hydrochloride salt.
  • Alternatively, aqueous hydrochloric acid can be used, followed by solvent evaporation and recrystallization to isolate pure hydrochloride salt.

Representative Reaction Scheme (Hypothetical)

Step Reagents & Conditions Product Yield (%) Notes
1 Phenylacetic acid + CDI, then thiomorpholine 2-Phenyl-2-(thiomorpholin-4-yl)acetamide 70-85 Anhydrous DCM, room temp, 3-5 h
2 Hydrolysis with 1N HCl, reflux 4-6 h 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid 80-90 Acidic hydrolysis, careful pH control
3 Treatment with HCl gas in MeOH, room temp 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride 75-85 Recrystallization from acetone/ether mixture

Analysis of Preparation Methods

Advantages

  • One-pot synthesis potential: Some patents describe one-pot processes to convert amide intermediates directly to hydrochloride salts, minimizing purification steps and solvent use, which is industrially advantageous.
  • High purity and yield: Optimized reaction conditions (temperature, time, reagent stoichiometry) yield products with high isomeric purity and overall yields exceeding 70% in key steps.
  • Use of mild conditions: Coupling reactions with CDI or TBTU occur at room temperature, reducing degradation and side reactions.

Challenges

  • Stereoisomer control: Similar compounds (e.g., methylphenidate analogs) show erythro and threo isomers; controlling stereochemistry may require prolonged base treatment or selective crystallization.
  • Use of hazardous reagents: Some reduction or ring transformation steps in related compounds involve palladium catalysts under hydrogen pressure, which require specialized equipment and safety measures.
  • Purification complexity: Hydrochloride salt formation often requires careful solvent selection and recrystallization to achieve pharmaceutical-grade purity.

Comparative Data from Related Preparations

Parameter Method A (Patent US9512077B2) Method B (Phenoxy Acetamide Synthesis) Method C (Thioamide Alkylation)
Coupling Agent None (direct amidation or CDI) TBTU + lutidine Not applicable
Solvent Methanol, DCM, or neat Dry DCM Chloroform
Temperature 20–110 °C Room temperature 60–61 °C
Reaction Time 5–20 hours 3–5 hours 12 hours
Yield (%) 70–90 75–85 80–90
Purification Crystallization, extraction Extraction, recrystallization Filtration, recrystallization
Salt Formation HCl gas in methanol HCl aqueous or gas Not reported

Summary of Research Findings

  • The preparation of 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride can be efficiently achieved through amidation of phenylacetic acid derivatives with thiomorpholine, followed by hydrolysis and salt formation.
  • Industrially viable methods emphasize one-pot synthesis, avoiding harsh reagents and minimizing solvent use while maintaining high purity and yield.
  • Coupling reagents such as CDI and TBTU facilitate efficient amide bond formation under mild conditions with good yields.
  • Hydrochloride salt formation is typically performed by treatment with HCl gas or aqueous HCl in alcoholic solvents, followed by recrystallization to afford stable, pure crystalline salts.
  • Control of stereochemistry and isomeric purity is critical and can be managed by base treatment and selective crystallization.

This detailed synthesis overview, supported by patent literature and peer-reviewed chemical synthesis studies, provides a comprehensive understanding of the preparation methods for 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride. The outlined methods balance efficiency, purity, and industrial applicability, making them suitable for research and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride exhibits notable biological activities, including:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential use as an antibiotic agent.
  • Anticancer Activity : Preliminary studies have indicated that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.
  • Neuroprotective Effects : Given its structural characteristics, there is interest in exploring its effects on neurological disorders through inhibition of relevant pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibitory effects, with minimum inhibitory concentrations comparable to established antibiotics.

Case Study 2: Anticancer Potential

In vitro assays assessed the anticancer properties of the compound against various cancer cell lines. The findings indicated that it could significantly reduce cell viability in a dose-dependent manner, prompting further exploration into its potential as a therapeutic agent for cancer treatment.

Interaction Studies

Interaction studies involving 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride focus on its binding affinities to various biological targets. Notable interactions include:

  • Binding to Enzymes : Investigations into how this compound interacts with enzymes involved in metabolic pathways suggest it may modulate their activity.
  • Receptor Affinity : Studies are ongoing to determine its affinity for specific receptors related to pain and inflammation, which could lead to novel analgesic therapies.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The phenyl and thiomorpholine groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

alpha-Phenyl-2-piperidineacetic Acid Hydrochloride

  • Molecular Formula: C₁₃H₁₇NO₂·HCl
  • Molecular Weight : 255.74 g/mol
  • CAS No.: 19395-40-5
  • Structural Features : Piperidine replaces thiomorpholine; lacks sulfur.
  • Applications : Key impurity/metabolite of methylphenidate hydrochloride (a CNS stimulant). The piperidine ring enhances basicity, influencing solubility and bioavailability compared to thiomorpholine derivatives.

2-Phenyl-2-(p-tosylamino)acetic Acid

  • Molecular Formula: C₁₅H₁₅NO₄S
  • Molecular Weight : 305.35 g/mol
  • Structural Features: Tosylamino (-NHSO₂C₆H₄CH₃) substituent instead of thiomorpholine.
  • Applications: Acts as a pro-ligand for organotin compounds. The electron-withdrawing tosyl group alters electronic properties, reducing nucleophilicity compared to thiomorpholine derivatives .

2-(4-Methyl-2-phenylquinolin-3-yl)acetic Acid Hydrochloride

  • Molecular Formula: C₁₈H₁₆ClNO₂
  • Molecular Weight : 313.78 g/mol
  • CAS No.: 1170229-53-4
  • Structural Features: Quinoline core with methyl and phenyl substituents.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
2-Phenyl-2-(thiomorpholin-4-yl)acetic acid·HCl C₁₂H₁₄ClNO₂S (inferred) 271.76 (calculated) Thiomorpholine (S/N heterocycle), phenyl Potential building block; limited data
alpha-Phenyl-2-piperidineacetic acid·HCl C₁₃H₁₇NO₂·HCl 255.74 Piperidine ring, phenyl Methylphenidate impurity/metabolite
2-Phenyl-2-(p-tosylamino)acetic acid C₁₅H₁₅NO₄S 305.35 Tosylamino group, phenyl Organotin pro-ligand
2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid·HCl C₁₈H₁₆ClNO₂ 313.78 Quinoline core, methyl, phenyl Not specified; structural analog

Key Research Findings and Implications

Methylphenidate hydrochloride derivatives (e.g., piperidine analogs) undergo rigorous solubility testing (e.g., USP dissolution criteria), suggesting similar evaluations are needed for thiomorpholine variants .

Toxicological Considerations: Analogous compounds like thiophene fentanyl hydrochloride highlight the lack of toxicological data for novel heterocyclic derivatives, emphasizing the need for safety profiling .

Synthetic Utility :

  • Thiomorpholine derivatives are cataloged as building blocks, indicating their role in drug discovery. Piperidine analogs (e.g., methylphenidate) are well-established in pharmaceuticals, suggesting thiomorpholine derivatives may offer unexplored therapeutic avenues .

Biological Activity

2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride is characterized by its unique molecular structure, which includes a phenyl group and a thiomorpholine moiety. Its chemical formula is C12H16ClNOS, and it exhibits properties that may contribute to various biological activities.

1. Anticancer Activity

Research indicates that compounds similar to 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid have shown promising anticancer properties. For instance, studies on thiosemicarbazones have demonstrated selective antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.1 to 100 µM depending on the specific structure and substituents present on the phenyl ring .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamideHeLa0.1Inhibition of cell cycle progression
3-Phenylpropanoic acidA549Low µMmPGES-1 inhibition, apoptosis induction
2cA549Low µMCycle arrest in G0/G1 phase

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression. For example, it targets the glutathione-dependent enzyme mPGES-1, which plays a role in inflammation and cancer therapy . The inhibition of such enzymes can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

3. Antioxidant Activity

Antioxidant properties have also been explored in related compounds. The presence of the thiomorpholine group may enhance the compound's ability to scavenge free radicals, contributing to its overall biological activity.

The biological activity of 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride likely involves several mechanisms:

  • Enzyme Interaction : Binding to active sites or allosteric sites of target enzymes, thereby inhibiting their function.
  • Cell Cycle Modulation : Inducing cell cycle arrest at specific phases, particularly G0/G1.
  • Apoptosis Induction : Triggering programmed cell death pathways in cancer cells through various signaling cascades.

Case Studies

Several studies have highlighted the effectiveness of related compounds in clinical settings:

  • Study on mPGES-1 Inhibitors : A study identified compounds that selectively inhibit mPGES-1 with low micromolar IC50 values, demonstrating their potential for therapeutic applications in cancer treatment .
  • Antiproliferative Effects : Research indicated that certain derivatives showed significant antiproliferative effects against HeLa and A549 cell lines, reinforcing the potential of phenyl-thiomorpholine derivatives as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, thiomorpholine can react with a phenylacetic acid derivative under acidic conditions to form the thiomorpholin-4-yl moiety. Reaction optimization includes:

  • pH control : Acidic conditions (e.g., HCl) facilitate protonation of the amine, enhancing nucleophilicity .
  • Temperature : Moderate heating (40–60°C) balances reaction kinetics and avoids decomposition of sensitive intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate condensation steps .
    Yield improvements are achievable via stoichiometric adjustments (e.g., 1.2:1 molar ratio of thiomorpholine to phenylacetic acid precursor) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the thiomorpholine ring integration and phenyl group substitution patterns. For example, the singlet at δ 3.5–4.0 ppm (CDCl₃) corresponds to the thiomorpholine methylene protons adjacent to sulfur .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% by area normalization). Gradient elution (10–90% organic phase over 20 minutes) resolves impurities from hydrolysis byproducts .
  • Mass spectrometry (HRMS) : ESI-HRMS validates the molecular ion ([M+H]⁺) and fragmentation pattern, distinguishing the hydrochloride salt from freebase forms .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s stability under various storage conditions?

Methodological Answer:

  • Hygroscopicity : The hydrochloride salt is prone to moisture absorption, necessitating desiccants (silica gel) and airtight containers .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, but prolonged storage above 25°C accelerates degradation. Refrigeration (2–8°C) is recommended for long-term stability .
  • Light sensitivity : UV-Vis spectroscopy reveals photodegradation under UV light (λ > 300 nm). Amber glass vials mitigate this effect .

Q. What strategies can resolve contradictions in bioactivity data observed across different synthetic batches?

Methodological Answer:

  • Impurity profiling : Compare HPLC chromatograms of active vs. inactive batches to identify co-eluting impurities (e.g., unreacted thiomorpholine or oxidized sulfur species) .
  • Isomer analysis : Chiral HPLC or capillary electrophoresis detects enantiomeric excess, as racemization during synthesis may alter biological activity .
  • Crystallography : Single-crystal X-ray diffraction confirms the correct salt form (hydrochloride vs. hydrobromide), which impacts solubility and receptor binding .

Q. What mechanistic insights explain the reactivity of the thiomorpholine moiety in biological systems?

Methodological Answer:

  • Thioether oxidation : The sulfur atom in thiomorpholine is susceptible to oxidation (e.g., by cytochrome P450 enzymes), forming sulfoxide/sulfone metabolites. LC-MS/MS tracks these metabolites in vitro .
  • pH-dependent protonation : The tertiary amine in thiomorpholine remains protonated at physiological pH, enhancing water solubility and membrane permeability. Computational pKa prediction tools (e.g., MarvinSketch) validate this behavior .
  • Enzyme inhibition assays : Competitive binding studies (e.g., fluorescence polarization) quantify interactions with target enzymes, correlating structural modifications (e.g., phenyl substitution) with inhibitory potency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride
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2-Phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride

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